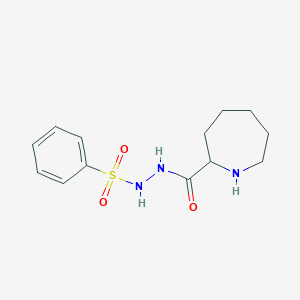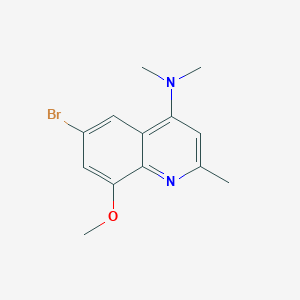
(1-((R)-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a benzamide group, and a boronic acid moiety, making it a versatile scaffold for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where a benzoyl chloride reacts with an amine to form the benzamide.
Attachment of the Boronic Acid Moiety: The boronic acid group is introduced via a borylation reaction, often using boronic acid derivatives such as pinacol boronate esters.
Industrial Production Methods
Industrial production of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidin-2-yl-boronic acid: Shares the pyrrolidine and boronic acid moieties but lacks the benzamide group.
Benzoylglycylpyrrolidin-2-ylboronic acid: Similar structure but with different substituents on the pyrrolidine ring.
Uniqueness
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring, benzamide group, and boronic acid moiety, which provides a versatile scaffold for various biological applications .
Properties
CAS No. |
915284-98-9 |
|---|---|
Molecular Formula |
C14H19BN2O4 |
Molecular Weight |
290.12 g/mol |
IUPAC Name |
[1-[(2R)-2-benzamidopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C14H19BN2O4/c1-10(16-13(18)11-6-3-2-4-7-11)14(19)17-9-5-8-12(17)15(20)21/h2-4,6-7,10,12,20-21H,5,8-9H2,1H3,(H,16,18)/t10-,12?/m1/s1 |
InChI Key |
JBEIDHHJQWKELT-RWANSRKNSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)

![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

